molecular formula C19H15Cl2NO3S B2519766 N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide CAS No. 338967-82-1

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide

Cat. No.: B2519766
CAS No.: 338967-82-1
M. Wt: 408.29
InChI Key: ONCFGSWYCVTZIH-UHFFFAOYSA-N
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Description

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H15Cl2NO3S and its molecular weight is 408.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research into novel series of benzenesulfonamide derivatives, including those with structural similarities to N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide, has shown promising antitumor activities. For instance, compounds synthesized by reacting benzenesulfonyl cyanamide potassium salts with various amines exhibited remarkable activity and selectivity toward certain cancer cell lines, such as non-small cell lung cancer and melanoma. This highlights the potential of using such compounds in cancer therapy research, aiming to discover more effective and selective anticancer drugs (Sławiński & Brzozowski, 2006).

Antibacterial and Enzyme Inhibition

Another area of application involves synthesizing benzenesulfonamide derivatives to explore their antibacterial and enzyme inhibition potentials. Compounds synthesized from reactions involving benzenesulfonamide showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Additionally, certain derivatives exhibited good inhibition of the α-glucosidase enzyme, suggesting their potential in managing diseases related to enzyme dysfunction. This research contributes to the search for new antibacterial and enzyme inhibitory agents, which is crucial given the rising antibiotic resistance and the need for novel therapeutic strategies (Abbasi et al., 2016).

Antioxidant and Enzyme Inhibitory Properties

The synthesis and evaluation of benzenesulfonamide derivatives, including Schiff bases, have also been explored for their antioxidant and enzyme inhibitory properties. These studies are important for developing compounds that can mitigate oxidative stress and regulate enzyme activities, which are key factors in numerous diseases. Compounds showing significant inhibition against enzymes like AChE and BChE, and possessing high antioxidant potential, offer insights into designing drugs for neurodegenerative diseases and conditions associated with oxidative stress (Kausar et al., 2019).

Molecular Imaging and Diagnosis

Moreover, benzenesulfonamide derivatives have been investigated for their potential in molecular imaging, specifically targeting carbonic anhydrase IX (CA-IX) expressed in hypoxic tumor environments. This research avenue is crucial for the non-invasive diagnosis and monitoring of cancer, providing a foundation for developing targeted imaging agents that can improve cancer detection and treatment outcomes (Lu et al., 2013).

Properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c20-16-11-17(21)19(25-13-14-7-3-1-4-8-14)12-18(16)22-26(23,24)15-9-5-2-6-10-15/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCFGSWYCVTZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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